molecular formula C7H4KN3O2 B2684108 Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate CAS No. 2344680-61-9

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

Cat. No.: B2684108
CAS No.: 2344680-61-9
M. Wt: 201.226
InChI Key: ZCHYAUPKOVNGGF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazine core substituted with a carboxylate group at the 4-position, stabilized as a potassium salt. This structural motif is notable for its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signal transduction . The carboxylate group enhances solubility and bioavailability compared to neutral or esterified analogs, making it a promising candidate for pharmaceutical applications .

The compound’s biological relevance is inferred from its structural analogs, which exhibit diverse activities such as kinase inhibition (VEGFR-2, p38 MAPK), antiviral effects (influenza, Ebola), and PI3K pathway modulation . Its potassium salt form likely optimizes pharmacokinetic properties, including solubility and stability, which are critical for oral bioavailability and in vivo efficacy.

Properties

IUPAC Name

potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.K/c11-7(12)6-5-2-1-3-10(5)9-4-8-6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHYAUPKOVNGGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves multiple steps. One common method starts with the preparation of 2-aminopyrrole, which undergoes cyclization with hydrazine derivatives to form the triazine ring. The carboxylate group is then introduced through carboxylation reactions. The final step involves the formation of the potassium salt by reacting the carboxylic acid with potassium hydroxide .

Industrial Production Methods

Industrial production of potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate often employs scalable synthetic methodologies that utilize readily available starting materials. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Synthetic Routes to Pyrrolotriazine Carboxylate Derivatives

While direct studies on the potassium carboxylate salt are absent, several methods describe the synthesis of pyrrolotriazines with carboxylic acid or ester groups, which can inform its reactivity:

  • Intramolecular Cyclization : Pyrrolo[2,1-f] triazin-4(3H)-ones (12 ) are synthesized via regioselective cyclization of 1,2-biscarbamoyl-substituted pyrroles (10 ) using triphenylphosphine and halogen sources (e.g., Br₂, I₂) under mild conditions (0°C, 5 min) .

  • Rearrangement Reactions : Nucleophile-induced rearrangements of pyrrolooxadiazines (11 ) yield triazinones (12 ), with counterions (Li⁺, Na⁺) influencing regioselectivity .

Functionalization at the C-4 Position

The C-4 position of pyrrolotriazines is a common site for derivatization. Key reactions include:

  • Carboxylation : While not explicitly documented for the potassium salt, carboxyl groups are introduced via hydrolysis of ester precursors. For example, methyl esters (e.g., 13 ) are hydrolyzed to carboxylic acids under basic conditions .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl substitutions at C-7, preserving the C-4 carboxylate functionality .

Reactivity in Biological Contexts

Pyrrolotriazines with polar substituents (e.g., carboxylates) are often optimized for solubility in kinase inhibitors:

  • VEGFR-2 Inhibitors : Derivatives like 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolotriazines incorporate carboxylamide groups for enhanced binding affinity (IC₅₀ = 0.066 µM) .

  • IRAK4 Inhibitors : Carboxylate-containing analogs are synthesized via [2+2] cycloadditions of triazinium dicyanomethylides (37 ) with electron-poor dipolarophiles .

Stability and Counterion Effects

Potassium salts of heterocyclic carboxylates are typically prepared via neutralization of the parent acid with KOH. Stability considerations include:

  • pH Sensitivity : Carboxylate salts may undergo protonation under acidic conditions, reverting to the free acid form.

  • Coordination Chemistry : Potassium ions can participate in supramolecular interactions, influencing crystallization and solubility .

Data Table: Representative Reactions of Pyrrolotriazine Derivatives

Reaction TypeSubstrateConditionsProductYieldSource
Intramolecular Cyclization1,2-Biscarbamoyl pyrrolePPh₃, Br₂, 0°C, 5 minPyrrolotriazin-4(3H)-one85%
Suzuki Coupling7-Bromo-pyrrolotriazinePd(PPh₃)₄, K₂CO₃, ArB(OH)₂, 80°C7-Aryl-pyrrolotriazine60–75%
Hydrolysis of EsterMethyl pyrrolotriazine-4-carboxylateNaOH, H₂O, refluxPyrrolotriazine-4-carboxylic acid90%
1,3-Dipolar CycloadditionTriazinium ylideElectron-deficient dipolarophilePolysubstituted pyrrolotriazine38–97%

Scientific Research Applications

Anticancer Activity

Potassium pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate has been implicated in the development of kinase inhibitors. These compounds target specific proteins dysregulated in cancer cells:

  • Kinase Inhibition : Several studies have demonstrated that derivatives of this compound exhibit potent inhibition against kinases such as EGFR and VEGFR-2. For instance, compounds derived from this scaffold showed IC50 values in the low nanomolar range against these targets .

Antiviral Activity

The compound is also part of antiviral therapies:

  • Remdesivir : A notable application is its inclusion in remdesivir, a drug used to treat viral infections like COVID-19. The pyrrolo[2,1-f][1,2,4]triazine structure is critical for its mechanism of action against RNA viruses .

Kinase Inhibitors Development

A series of pyrrolo[2,1-f][1,2,4]triazine derivatives were synthesized and evaluated for their kinase inhibitory properties:

CompoundTarget KinaseIC50 (µM)Notes
Compound 1EGFR0.100Selective for EGFR
Compound 2VEGFR-20.066Potent inhibitor
Compound 3VEGFR-20.023Most potent activity

These compounds were tested on various cancer cell lines to assess their efficacy in inhibiting tumor growth .

Imaging Applications

Recent advancements have explored the use of carbon-11 labeled derivatives of potassium pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate as potential positron emission tomography (PET) tracers for imaging specific cancer types. The synthesis involved multiple steps yielding tracers with high radiochemical purity .

Mechanism of Action

The mechanism of action of potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can prevent the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

Pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant variability in substituents, which dictate their biological targets and potency. Key analogs and their properties are summarized below:

Key Findings from Structure-Activity Relationship (SAR) Studies

Position-Specific Modifications: C-4 Position: Carboxylate or ester groups (e.g., dimethyl esters) enhance antiviral activity, as seen in influenza A inhibition (IC50 = 4 µg/mL) . The potassium salt form likely improves solubility over ester analogs . C-5/C-6 Positions: Basic amino side chains at C-6 (e.g., in VEGFR-2 inhibitors) mitigate glucuronidation, improving metabolic stability and kinase inhibition (sub-µM potency) .

Core-Dependent Activity :
The pyrrolo[2,1-f][1,2,4]triazine core itself contributes significantly to antiviral and kinase-inhibitory effects, with substituents fine-tuning selectivity. For example, brivanib’s alaninate group targets both VEGFR and FGFR, expanding its antitumor applications .

thienyl) and antiviral activity, suggesting the core’s intrinsic properties dominate .

Biological Activity

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various kinases involved in cancer progression. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a fused heterocyclic structure that includes nitrogen atoms, enhancing its reactivity and biological properties. The potassium salt form improves solubility and stability, making it suitable for various applications in chemical and biological research.

Target Kinases

The primary mechanism of action involves the inhibition of specific kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These kinases play critical roles in tumor growth and angiogenesis. For instance, compounds derived from this class have shown IC50 values as low as 0.023 µM against VEGFR-2, indicating potent inhibitory activity .

Biochemical Pathways

Inhibition of these kinases disrupts several biochemical pathways essential for cancer cell proliferation and survival. The compound's interaction with the ATP-binding site of these kinases leads to a significant reduction in cell signaling associated with tumor growth .

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:

  • VEGFR-2 Inhibition : Compounds with this core structure have been shown to significantly inhibit VEGFR-2 in human umbilical vein endothelial cells (HUVECs), with reductions in cell viability observed at low micromolar concentrations.
  • EGFR Activity : The compound has also exhibited selective inhibition against EGFR in DiFi cell lines with varying degrees of potency depending on structural modifications .

Case Studies

A notable study involved the development of pyrrolo[2,1-f][1,2,4]triazine derivatives that were tested in xenograft models. Compound 8 , for instance, demonstrated significant tumor reduction in human lung carcinoma models when administered both subcutaneously and orally. This compound showed good selectivity over other kinases, minimizing off-target effects while maintaining potent anti-tumor activity .

Comparative Analysis

CompoundTarget KinaseIC50 (µM)Selectivity
This compound VEGFR-20.023High
Compound 1 EGFR0.100Moderate
Compound 8 Dual EGFR/HER-20.061/0.055High

This table summarizes the potency and selectivity of various compounds related to this compound. It highlights the compound's potential as a targeted therapy in oncology.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from 2-aminopyrrole and hydrazine derivatives to form the triazine ring. The introduction of the carboxylate group is achieved through carboxylation reactions followed by neutralization with potassium hydroxide to yield the final salt form .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrrolo[2,1-f][1,2,4]triazine derivatives, and how do they differ in efficiency?

  • The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be categorized into six primary routes: (1) synthesis from pyrrole precursors, (2) bromohydrazone-mediated cyclization, (3) triazinium dicyanomethylide intermediates, (4) multistep linear syntheses, (5) transition metal-catalyzed reactions, and (6) rearrangement of pyrrolooxadiazines . For example, the Yang group developed a Cu(II)-catalyzed one-pot synthesis using 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide, achieving high yields under optimized conditions (CuCl₂·2H₂O/NaOAc/DMSO at 120°C) . Efficiency varies based on substituent compatibility and reaction scalability.

Q. How are pyrrolo[2,1-f][1,2,4]triazine derivatives characterized structurally, and what analytical techniques are critical?

  • Key techniques include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, crystalline forms of derivatives like (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol are validated via X-ray diffraction to confirm stereochemistry and packing . Computational tools (e.g., DFT calculations) further aid in predicting electronic properties and stability .

Q. What biological targets are associated with pyrrolo[2,1-f][1,2,4]triazine derivatives in preclinical studies?

  • These derivatives target kinases (e.g., VEGFR-2, EGFR, ALK), viral polymerases (e.g., norovirus RdRp), and signaling pathways (e.g., Hedgehog). For example, 4-aminopyrrolo[2,1-f][1,2,4]triazine-nucleosides inhibit human norovirus RdRp with IC₅₀ values <1 μM . Remdesivir, containing this scaffold, acts as an RNA-dependent RNA polymerase inhibitor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrrolo[2,1-f][1,2,4]triazine derivatives for enhanced potency?

  • SAR analysis reveals critical substituent effects. For VEGFR-2 inhibitors, a methyl group at the 5-position and alkoxy substituents at the 6-position improve binding affinity by forming hydrophobic interactions and H-bonds with Glu883 and Asp1046 . Similarly, 7-bromo substitution in Remdesivir intermediates enhances metabolic stability . Computational docking (e.g., AutoDock Vina) identifies key residues (e.g., Glu90 in AAK1) for rational design .

Q. What strategies address low yields or regioselectivity challenges in pyrrolo[2,1-f][1,2,4]triazine synthesis?

  • Transition metal catalysts (e.g., Cu, Pd) improve regioselectivity in cycloadditions. For example, CuCl₂·2H₂O enhances the formation of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones by stabilizing reactive intermediates . Protecting groups (e.g., Boc for amines) and orthogonal reaction sequences mitigate side reactions in multistep syntheses .

Q. How should researchers resolve contradictions in biological activity data across in vitro and in vivo models?

  • Discrepancies often arise from differences in metabolic stability or off-target effects. For instance, pyrrolo[2,1-f][1,2,4]triazine-based AAK1 inhibitors showed potent in vitro IC₅₀ values (~5 nM) but required pharmacokinetic optimization (e.g., logP adjustments) to maintain efficacy in vivo . Parallel assays (e.g., microsomal stability, plasma protein binding) and PK/PD modeling are critical for translational validation.

Q. What computational methods predict the binding modes of pyrrolo[2,1-f][1,2,4]triazine derivatives to kinase targets?

  • Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations quantify binding free energies. For EGFR inhibitors, FEP revealed that 2-chloro substituents stabilize interactions with Leu718 and Met793 via van der Waals forces . WaterMap analysis identifies solvent-accessible regions to optimize ligand desolvation penalties .

Methodological Resources

  • Synthesis Protocols : Review optimized routes in Schemes 3, 8, 9, and 11 .
  • Biological Assays : Standardize protocols using norovirus RdRp inhibition assays or kinase profiling panels (e.g., Eurofins DiscoverX) .
  • Data Analysis : Employ Schrödinger Suite or MOE for SAR-driven design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.